(5,6-Dimethoxyindan-2-yl)dipropylamine
Overview
Description
(5,6-Dimethoxyindan-2-yl)dipropylamine is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of two methoxy groups attached to an indan ring, along with a dipropylamine side chain. This compound has garnered interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethoxyindan-2-yl)dipropylamine typically involves the following steps:
Formation of the Indan Ring: The indan ring is synthesized through a cyclization reaction of a suitable precursor.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Dipropylamine: The dipropylamine side chain is attached through a nucleophilic substitution reaction, often using dipropylamine and a suitable leaving group on the indan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indan ring or the dipropylamine side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(5,6-Dimethoxyindan-2-yl)dipropylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in pharmacology and toxicology.
Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.
Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (5,6-Dimethoxyindan-2-yl)dipropylamine involves its interaction with specific molecular targets. It is known to bind to and modulate the activity of certain proteins, such as dopamine receptors . This interaction can influence various biochemical pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
- (5,6-Dimethoxyindan-2-yl)methylamine
- (5,6-Dimethoxyindan-2-yl)ethylamine
- (5,6-Dimethoxyindan-2-yl)butylamine
Comparison: Compared to these similar compounds, (5,6-Dimethoxyindan-2-yl)dipropylamine is unique due to its dipropylamine side chain, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBUOXDBNWBGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934780 | |
Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83598-46-3, 153570-58-2 | |
Record name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83598-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6-dimethoxyindan-2-yl)dipropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-99194A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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